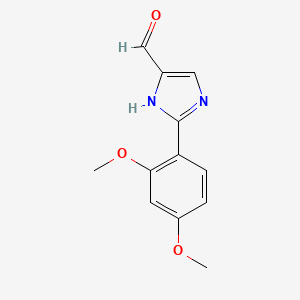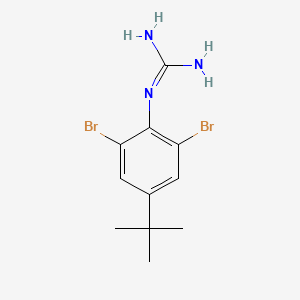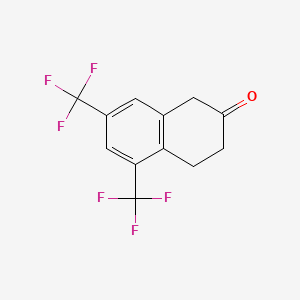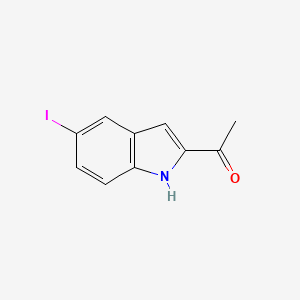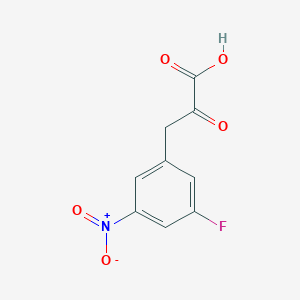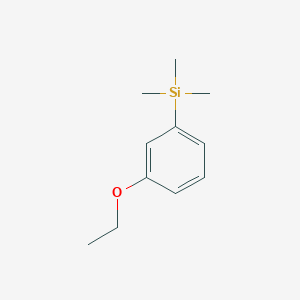
(3-Ethoxyphenyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H18OSi. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring substituted with an ethoxy group at the meta position. This compound is part of the broader class of silanes, which are widely used in organic synthesis due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxyphenyl)trimethylsilane typically involves the hydrosilylation of 3-ethoxyphenylacetylene with trimethylsilane in the presence of a catalyst. Common catalysts for this reaction include platinum-based catalysts such as Speier’s catalyst (H2PtCl6) or Karstedt’s catalyst (Pt2[(CH2=CHSiMe2)2O]3). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrosilanes like triethylsilane (Et3SiH) can be used as reducing agents.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted phenyltrimethylsilanes.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of (3-Ethoxyphenyl)trimethylsilane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The compound can also act as a radical reducing agent, facilitating the reduction of various functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
Triethylsilane: A related compound with the formula (C2H5)3SiH.
Phenyltrimethylsilane: A compound with a phenyl group attached to a trimethylsilyl group.
Uniqueness
(3-Ethoxyphenyl)trimethylsilane is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its reactivity and applications. This substitution can enhance its solubility in organic solvents and modify its interaction with other molecules, making it a valuable reagent in various chemical processes.
Eigenschaften
CAS-Nummer |
909567-57-3 |
|---|---|
Molekularformel |
C11H18OSi |
Molekulargewicht |
194.34 g/mol |
IUPAC-Name |
(3-ethoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-10-7-6-8-11(9-10)13(2,3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
ONXWQRVCPVCROC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681828.png)
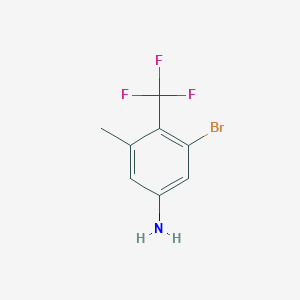
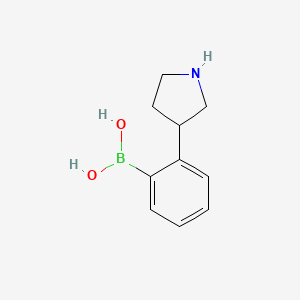
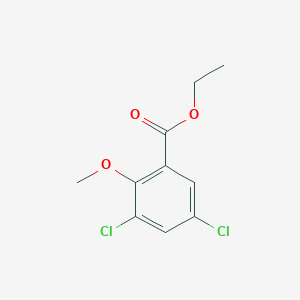
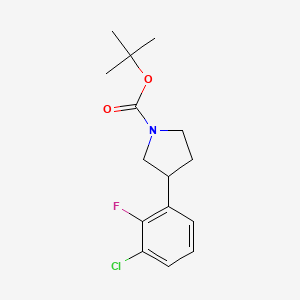
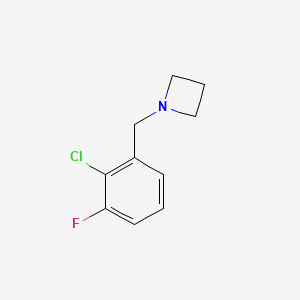
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
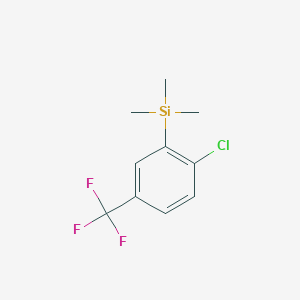
![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
